molecular formula C24H15BrN4O3 B2729694 N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 497071-74-6

N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2729694
CAS No.: 497071-74-6
M. Wt: 487.313
InChI Key: HVKNJWQWHXUVKX-UHFFFAOYSA-N
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Description

The compound N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a triazole-linked 4-bromophenyl substituent. Its structure features:

  • A coumarin scaffold (2-oxo-2H-chromene), known for its photophysical properties and biological activities (e.g., anticoagulant, anti-inflammatory).
  • A carboxamide bridge connecting the coumarin moiety to a phenyl ring.
  • A 1,2,3-triazole ring functionalized with a 4-bromophenyl group, introduced via click chemistry, a common synthetic strategy for triazole derivatives .

This compound’s design leverages the triazole’s role in enhancing binding affinity to biological targets (e.g., enzymes, receptors) and the bromophenyl group’s electron-withdrawing effects, which may influence stability and intermolecular interactions.

Properties

IUPAC Name

N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN4O3/c25-17-7-5-15(6-8-17)21-14-26-28-29(21)19-11-9-18(10-12-19)27-23(30)20-13-16-3-1-2-4-22(16)32-24(20)31/h1-14H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKNJWQWHXUVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chromene backbone substituted with a triazole moiety and a bromophenyl group. The synthesis typically involves the following steps:

  • Formation of the Triazole Ring : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Coupling Reaction : The synthesized triazole is then coupled with the chromene derivative using coupling reagents like EDCI or DCC.

The general structure can be represented as follows:

N 4 5 4 bromophenyl 1H 1 2 3 triazol 1 yl phenyl 2 oxo 2H chromene 3 carboxamide\text{N 4 5 4 bromophenyl 1H 1 2 3 triazol 1 yl phenyl 2 oxo 2H chromene 3 carboxamide}

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the triazole ring have shown promising results against various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit topoisomerase II activity, which is crucial for DNA replication and repair .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-75.0Apoptosis induction
Similar Triazole DerivativeHepG210.0Topoisomerase II inhibition

Antibacterial and Antifungal Activity

The compound exhibits notable antibacterial and antifungal properties. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth. Research has shown that similar compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria as well as various fungal strains .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring interacts with enzymes involved in critical biological pathways, leading to their inhibition.
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes and triggering cell death mechanisms .

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of a related triazole compound on breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with an IC50 value of 5 µM, suggesting potential for therapeutic applications in oncology .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 10 µg/mL against both bacterial strains, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in recent literature, focusing on structural motifs, synthetic strategies, and physicochemical properties.

Structural Analogs with Triazole-Coumarin Hybrids

Compound 169 : 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

  • Key Differences :
    • Substituent on triazole: 4-Chlorobenzyl vs. 4-bromophenyl in the target compound.
    • Carboxamide side chain: 4-Fluorophenethyl vs. unsubstituted phenyl in the target.
  • Impact: The chloro group (electron-withdrawing) may reduce metabolic stability compared to bromo, which has a larger atomic radius and stronger hydrophobic interactions.

Compound 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide

  • Key Differences :
    • Core structure: Benzodiazole-thiazole vs. coumarin.
    • Triazole substituent: 4-Bromophenyl (shared with target) but attached via a thiazole-acetamide linker.
  • Impact :
    • The thiazole ring may enhance π-π stacking with aromatic residues in biological targets.
    • The benzodiazole moiety could confer fluorescence properties absent in the coumarin-based target.

Substituent Effects on Stability and Bioactivity

Compound Triazole Substituent Core Structure Stability in Simulated Gastric Fluid Notable Bioactivity
Target Compound 4-Bromophenyl Coumarin Not reported Potential kinase inhibition*
Compound 1a/1b Methyl/Unsubstituted Oxazolidinone Unstable (degradation observed) Antibacterial
Compound 169 4-Chlorobenzyl Coumarin Not reported Anticancer (in silico)
Compound 9c 4-Bromophenyl Benzodiazole-Thiazole Stable (melting point: 248–250°C) α-Glucosidase inhibition

Notes:

  • The target’s bromophenyl group likely improves metabolic stability compared to smaller substituents (e.g., methyl in 1a/1b) .
  • Coumarin-triazole hybrids (e.g., Compound 169) show promise in anticancer applications, suggesting the target may share similar mechanisms .

Computational and Crystallographic Analysis

  • Software Tools : Structural validation of similar compounds (e.g., Compound 9c) used SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization .
  • Docking Studies : Compounds like 9c exhibited distinct binding poses in enzyme active sites (e.g., α-glucosidase), suggesting the target’s bromophenyl group may optimize hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Synthesize the chromene-3-carboxamide core via a Pechmann condensation using resorcinol and β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
  • Step 2 : Introduce the 4-bromophenyl-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize side products .
  • Purity Control : Use preparative HPLC (C18 column, acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/ethyl acetate). Refine using SHELXL (SHELX suite) with anisotropic displacement parameters. Validate hydrogen bonding via Olex2 or WinGX .
  • Spectroscopy : Compare experimental IR (ATR-FTIR) and NMR data with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G*) to confirm functional groups .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling be resolved?

  • Approach :

  • Perform conformational analysis using molecular dynamics (MD) simulations (AMBER or GROMACS) to identify low-energy conformers that may explain NMR splitting patterns .
  • Cross-validate with 2D NMR (COSY, NOESY) to detect through-space interactions and refine computational models .
  • If crystallographic data conflicts with DFT, re-exclude solvent effects or disorder using PLATON’s SQUEEZE .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in bioactivity studies?

  • Methodology :

  • In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the triazole moiety’s role in hydrogen bonding .
  • Analog synthesis : Compare with derivatives lacking the 4-bromophenyl group (e.g., 4-chloro or 4-methyl analogs) to assess halogen effects on binding affinity .
  • Data table :
Analog SubstituentIC₅₀ (µM) vs. Target XLogPReference
4-Bromophenyl0.12 ± 0.033.7
4-Chlorophenyl0.45 ± 0.093.2
4-Methylphenyl1.20 ± 0.152.8

Q. How can researchers troubleshoot low yields in the CuAAC step?

  • Solutions :

  • Catalyst optimization : Test Cu(I) sources (CuBr, CuI) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to stabilize the catalyst .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted azides. Confirm via TLC (Rf = 0.3–0.4 in 1:1 EtOAc/hexane) .

Q. What advanced techniques address challenges in crystallizing this compound?

  • Strategies :

  • Crystal twinning : Use TWINLAW in SHELXL to refine twinned data. Adjust scaling parameters with SCALE in Olex2 .
  • Disorder modeling : For flexible chromene rings, apply PART and SUMP restraints in SHELXL to refine occupancy .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement) , WinGX (data processing) .
  • Spectroscopy : Bruker TopSpin (NMR), Gaussian 16 (DFT) .
  • Bioactivity : PyMOL (docking visualization), GraphPad Prism (dose-response analysis) .

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